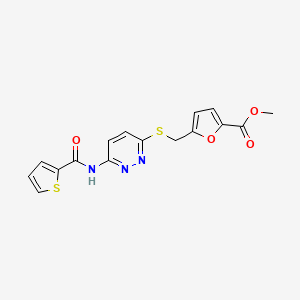

Methyl 5-(((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-22-16(21)11-5-4-10(23-11)9-25-14-7-6-13(18-19-14)17-15(20)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQGVPOCBMNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, thiophene moiety, and a pyridazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Molecular Weight : 358.42 g/mol

- Functional Groups : Furan, thiophene, carboxamide, and pyridazine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene and pyridazine rings have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs possess anticancer properties. For example, certain derivatives have been tested against cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The observed IC50 values indicate varying degrees of cytotoxicity, suggesting that modifications in the substituents can enhance or diminish activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | HepG2 | 25 |

| Compound C | MCF7 | 30 |

The proposed mechanisms for the biological activity of this compound include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways has been observed, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene-pyridazine derivatives. The results indicated that compounds with the thiophene ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to controls.

Study 2: Anticancer Properties

In a recent investigation, this compound was tested against several cancer cell lines. The results showed promising anticancer activity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing thiophene and pyridazine moieties can exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Methyl 5-(((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate may similarly possess these properties, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Compounds with thiophene structures are known for their antimicrobial activities. Studies have demonstrated that modifications to the thiophene ring can enhance antibacterial and antifungal effects. The incorporation of the pyridazine moiety may also contribute to this activity, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that derivatives of furan and thiophene can exhibit neuroprotective effects. This compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Agriculture

Pesticidal Applications

The unique structure of this compound may lend itself to use as a pesticide or herbicide. Compounds with similar structures have been shown to disrupt metabolic pathways in pests, leading to increased mortality rates. Further studies could explore its efficacy and safety in agricultural settings.

Materials Science

Polymer Additives

In materials science, compounds like this compound can be utilized as additives in polymer formulations to enhance properties such as thermal stability and UV resistance. The incorporation of thiophene groups into polymers has been shown to improve mechanical properties and durability.

Case Study 1: Anticancer Efficacy

A study conducted on various thiophene derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The study highlighted the importance of structural modifications in enhancing the anticancer activity of these compounds.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal examined the antimicrobial properties of pyridazine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased potency, suggesting that this compound could be similarly effective.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of pyridazine, thiophene, and furan rings. Below is a comparative analysis with structurally related derivatives:

Thiophene-Pyridazine Hybrids

- Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (): Structural Differences: Replaces pyridazine with pyrazolo[3,4-d]pyrimidine and incorporates a chromene system. Functional Impact: The chromene-pyrimidine scaffold enhances π-π stacking interactions, improving binding to kinase targets (e.g., anticancer activity). However, the absence of a thioether linkage reduces metabolic stability compared to the target compound . Synthesis: Prepared via Suzuki-Miyaura coupling with Pd catalysis (yield: 46%, mp: 227–230°C) .

- Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl)Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (): Structural Differences: Substitutes pyridazine with a dihydropyrazole ring and lacks the thioether bridge. Functional Impact: The dihydropyrazole system introduces conformational rigidity, favoring selective cyclooxygenase inhibition. However, the absence of pyridazine limits hydrogen-bonding interactions with nucleic acid targets . Synthesis: Ethanol-mediated cyclization (yield: 64%, mp: 114–116°C) .

Furan-Thiophene Conjugates

- Methyl 5-(4-Hydroxy-2-Methoxy-6-Methylphenyl)-3-(Hydroxymethyl)Furan-2-Carboxylate (): Structural Differences: Replaces pyridazine-thioether with a phenolic hydroxyl group. Functional Impact: The phenolic moiety enhances antioxidant capacity but reduces bioavailability due to higher polarity. The hydroxymethyl group on furan increases water solubility (logP: ~1.2 vs. ~2.5 for the target compound) . Synthesis: Isolated via Sephadex LH-20 chromatography from natural sources .

Physicochemical and Pharmacokinetic Properties

A comparative summary of key properties is provided below:

- Metabolic Stability : The thioether linkage in the target compound may enhance resistance to oxidative degradation compared to simple thiophene esters (e.g., derivatives) .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting a pyridazine derivative with a thiophene-2-carboxamide intermediate under basic conditions (e.g., triethylamine in THF) to form the thioether linkage .

- Esterification : Methylation of the furan carboxyl group using methanol and acid catalysts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yields range from 60–75% depending on reaction optimization .

Q. How is structural characterization performed for this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches at ~3300 cm⁻¹ for amides) .

- H-NMR : Assignments for aromatic protons (δ 6.5–8.5 ppm), methylene bridges (δ 3.5–4.5 ppm), and methyl esters (δ 3.7–3.9 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What biological activity screening methods are applicable?

- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Docking studies : Preliminary computational modeling to predict binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-thiophene coupling step?

- Solvent selection : THF or DMF improves solubility of intermediates .

- Catalyst screening : Copper(I) iodide or palladium catalysts enhance cross-coupling efficiency .

- Temperature control : Reactions at 60–80°C reduce side-product formation .

- Real-time monitoring : TLC or HPLC tracks reaction progress to minimize over-reaction .

Q. What strategies resolve structural ambiguities in NMR spectra due to overlapping signals?

Q. How do substituent modifications influence biological activity?

- Thiophene vs. furan substitution : Thiophene enhances π-stacking in hydrophobic binding pockets, while furan improves solubility .

- Methyl ester vs. free carboxylic acid : The ester group increases cell permeability but may require hydrolysis for activity .

- Pyridazine ring fluorination : Introducing electron-withdrawing groups (e.g., CF₃) can boost target affinity .

Q. What computational methods predict electronic properties relevant to reactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulates solvent interactions and conformational stability .

- Hardness (η) and electronegativity (χ) : Parameters derived from ionization potential (I) and electron affinity (A) guide reactivity predictions (η = (I−A)/2) .

Q. How are stability and degradation pathways evaluated under varying pH conditions?

- Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- HPLC-MS analysis : Identifies degradation products (e.g., ester hydrolysis to carboxylic acid under basic conditions) .

- Accelerated stability testing : Storage at 40°C/75% RH for 4 weeks to assess shelf-life .

Q. How to address contradictions in reported synthesis data (e.g., conflicting melting points)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.